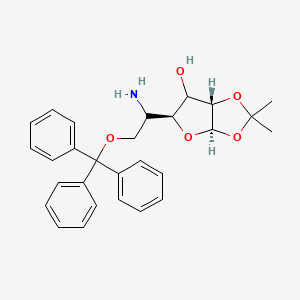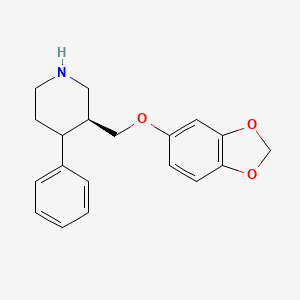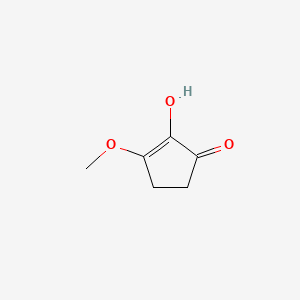
5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a complex carbohydrate derivative. It is a fluorinated analog of the natural sugar galactose and is primarily used in proteomics research . This compound has a molecular formula of C28H31NO5 and a molecular weight of 461.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves multiple steps. The starting material is typically a protected galactose derivative.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale reactions.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is used in various scientific research applications, including:
Chemistry: As a substrate for the synthesis of modified oligosaccharides and polysaccharides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Potential use in the development of glycopeptide-based vaccines and therapeutics.
Industry: Utilized in the synthesis of complex carbohydrate structures for various applications.
Mechanism of Action
The mechanism of action of 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in glycosylation, leading to the formation of modified carbohydrate structures. These interactions can affect various biological pathways, including cell signaling and immune responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside: A similar compound with a different sugar backbone.
5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-glucofuranose: Another analog with a different sugar configuration.
Uniqueness
5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is unique due to its specific configuration and functional groups, which make it a valuable tool in the synthesis of modified carbohydrates and the study of carbohydrate-related biological processes .
Properties
IUPAC Name |
(3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,30H,18,29H2,1-2H3/t22?,23?,24-,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJKOKPHRCUSP-HSNSGLIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@H](C2O)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675572 |
Source


|
| Record name | (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109681-00-7 |
Source


|
| Record name | (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)




![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)





